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Compound of Interest

Compound Name:
2-Methylmorpholine-3-

carboxamide hydrochloride

Cat. No.: B13238532

Get Quote

Executive Summary
2-Methylmorpholine-3-carboxamide hydrochloride (CAS: Var. based on stereoisomer, e.g.,

(2R,3S)) is a privileged chiral building block in medicinal chemistry. It serves as a critical

scaffold in the synthesis of Tachykinin Receptor Antagonists (specifically NK1 and Prokineticin

receptor modulators) and is increasingly utilized in the design of conformationally restricted

peptidomimetics.

This guide details the application of this compound in asymmetric synthesis, focusing on two

vectors:

Synthesis of the Core: Protocols for accessing the enantiopure scaffold via Rh-catalyzed

asymmetric hydrogenation.

Derivatization: Best practices for coupling the HCl salt into larger drug pharmacophores

without racemization.
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Chemical Identity & Properties
Property Description

Compound Name
2-Methylmorpholine-3-carboxamide

hydrochloride

Core Structure
Six-membered morpholine ring with vicinal

methyl (C2) and carboxamide (C3) substitution.

Stereochemistry

Two chiral centers.[1][2][3] The (2R,3S) and

(2S,3R)cis-isomers are the most biologically

relevant for receptor binding.

Physical State White to off-white crystalline solid (HCl salt).

Solubility
Highly soluble in water, MeOH, DMSO. Poor

solubility in non-polar solvents (Hexane, Et₂O).

pKa ~8.5 (Morpholine nitrogen).

Stability
Hygroscopic. Stable under standard storage

conditions (-20°C recommended for long term).

Core Application: Asymmetric Synthesis of the
Scaffold
While the compound is commercially available, high-value asymmetric synthesis often requires

de novo construction to access specific non-natural stereoisomers or isotopologues. The most

robust modern method involves the Asymmetric Hydrogenation of Dehydromorpholines.

Mechanistic Insight: Rh-Catalyzed Hydrogenation
The synthesis relies on the kinetic resolution or enantioselective hydrogenation of a

tetrasubstituted enamide precursor. Using a Rhodium(I) catalyst with a chiral bisphosphine

ligand (e.g., DuPhos or Josiphos type), the C2-C3 double bond is reduced with high facial

selectivity.

Stereocontrol: The ligand geometry dictates the approach of H₂, establishing the C2 methyl

and C3 carboxamide stereocenters simultaneously.
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Atom Economy: This route is superior to classical resolution of racemates or chiral pool

synthesis from Threonine, which often suffers from low yields during cyclization.

Emerging Trend: Organocatalysis
Recent studies indicate that morpholine-3-carboxylic acid derivatives can function as

organocatalysts in Michael additions, similar to proline. The secondary amine activates

aldehydes via enamine formation, while the amide/acid moiety directs the electrophile via

hydrogen bonding.

Experimental Protocols
Protocol A: Asymmetric Synthesis via Rh-Catalyzed
Hydrogenation
Target: (2R,3S)-2-Methylmorpholine-3-carboxamide

Reagents:

Substrate: 2-Methyl-3-carbamoyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine

precursor).

Catalyst: [Rh(COD)₂]BF₄ (1.0 mol%).

Ligand: (R,R)-Me-DuPhos (1.1 mol%).

Solvent: Degassed Methanol (MeOH).

Gas: Hydrogen (H₂), 99.999%.

Step-by-Step Methodology:

Catalyst Preparation: In a glovebox (N₂ atmosphere), mix [Rh(COD)₂]BF₄ and (R,R)-Me-

DuPhos in MeOH (2 mL) and stir for 15 min until the solution turns orange-red (active

catalyst complex).

Reaction Setup: Dissolve the dehydromorpholine substrate (1.0 mmol) in MeOH (5 mL) in a

stainless steel autoclave equipped with a glass liner.
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Injection: Add the catalyst solution to the substrate solution via syringe filter to remove any

particulates.

Hydrogenation: Seal the autoclave. Purge with H₂ (3 cycles at 5 bar). Pressurize to 30 bar

(435 psi).

Execution: Stir at room temperature (25°C) for 12 hours.

Workup: Vent the H₂ carefully. Concentrate the solvent under reduced pressure.

Purification: The crude product is typically >95% ee. Purify via flash chromatography

(DCM/MeOH 9:1) or recrystallize as the HCl salt by adding 4M HCl in dioxane.

Critical Control Point: Oxygen poisons the Rh-catalyst. Strict anaerobic conditions are required

during catalyst preparation.

Protocol B: Stereoselective Amide Coupling (Drug
Assembly)
Context: Coupling the HCl salt to a carboxylic acid pharmacophore without epimerizing the C3

center.

Reagents:

Amine: 2-Methylmorpholine-3-carboxamide HCl (1.0 equiv).

Acid: Target Carboxylic Acid (1.1 equiv).

Coupling Agent: HATU (1.2 equiv) or COMU.

Base: Diisopropylethylamine (DIPEA, 3.0 equiv).

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) at 0°C. Stir

for 5 minutes.
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Salt Neutralization: In a separate vial, suspend the Morpholine HCl salt in DMF and add 2.0

equiv of DIPEA. Sonicate briefly to ensure dissolution.

Addition: Add the amine solution dropwise to the activated acid mixture. Add the remaining

1.0 equiv of DIPEA.

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.

Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine.

Isolation: Dry over Na₂SO₄ and concentrate.

Why this works: HATU is chosen over EDC/HOBt because it minimizes oxazolone formation (a

primary pathway for racemization at the alpha-carbon of the acid component, though here we

protect the morpholine's chirality). The low temperature addition prevents base-catalyzed

epimerization of the morpholine C3 center.

Visualizations
Diagram 1: Asymmetric Hydrogenation Workflow
This diagram illustrates the flow from the unsaturated precursor to the chiral salt, highlighting

the stereodetermining step.
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Caption: Workflow for the Rh-catalyzed asymmetric synthesis of the (2R,3S) scaffold.

Diagram 2: Coupling Logic & Risk Mitigation
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Visualizing the decision process for coupling to avoid racemization.
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Caption: Strategic control points to prevent racemization during amide coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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